2-Chloro-4-nitrophenyl-b-D-cellotetraoside

Enzyme Kinetics Cellulase Assay Substrate Engineering

2-Chloro-4-nitrophenyl-β-D-cellotetraoside (CAS 189094-93-7, MW 822.1 g/mol) is a chromogenic oligosaccharide substrate belonging to the class of 2-chloro-4-nitrophenyl (CNP)-β-glycosides. It comprises a tetrasaccharide β-1,4-glucan chain (cellotetraose) linked via a β-glycosidic bond to a 2-chloro-4-nitrophenyl aglycone.

Molecular Formula C30H44ClNO23
Molecular Weight 822.1 g/mol
Cat. No. B12310214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-nitrophenyl-b-D-cellotetraoside
Molecular FormulaC30H44ClNO23
Molecular Weight822.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O)O
InChIInChI=1S/C30H44ClNO23/c31-9-3-8(32(46)47)1-2-10(9)48-27-21(43)17(39)24(12(5-34)50-27)54-29-23(45)19(41)26(14(7-36)52-29)55-30-22(44)18(40)25(13(6-35)51-30)53-28-20(42)16(38)15(37)11(4-33)49-28/h1-3,11-30,33-45H,4-7H2
InChIKeyWOQXBWUIUQFCGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-nitrophenyl-β-D-cellotetraoside: A Defined Chromogenic Substrate for endo-Cellulase Quantification


2-Chloro-4-nitrophenyl-β-D-cellotetraoside (CAS 189094-93-7, MW 822.1 g/mol) is a chromogenic oligosaccharide substrate belonging to the class of 2-chloro-4-nitrophenyl (CNP)-β-glycosides [1]. It comprises a tetrasaccharide β-1,4-glucan chain (cellotetraose) linked via a β-glycosidic bond to a 2-chloro-4-nitrophenyl aglycone. Upon hydrolysis by endo-1,4-β-glucanases (cellulases), the aglycone 2-chloro-4-nitrophenol is liberated, enabling facile spectrophotometric quantification at 405 nm . This substrate is specifically designed for the measurement of endo-cellulase activity in research, biomass enzymology, and industrial enzyme quality control [2].

Why 2-Chloro-4-nitrophenyl-β-D-cellotetraoside Cannot Be Substituted with Generic Cellulase Substrates


Direct substitution of 2-chloro-4-nitrophenyl-β-D-cellotetraoside with other in-class chromogenic substrates (e.g., unsubstituted 4-nitrophenyl (pNP) analogs, shorter chain cellotriosides, or non-blocked derivatives) is not analytically valid. The 2-chloro substituent profoundly alters substrate binding affinity (Km) and catalytic turnover (kcat) compared to pNP derivatives . The tetrasaccharide chain length determines subsite occupancy within the cellulase active site, with cellotetraoside demonstrating up to 17-fold higher catalytic efficiency than the corresponding cellotrioside in certain enzyme systems [1]. Furthermore, assays employing pNP-based substrates exhibit greater interference from exo-acting β-glucosidases, compromising endo-cellulase specificity . These molecular determinants collectively dictate that each substrate reports on a distinct subset of enzyme-substrate interactions; substituting without re-validation risks introducing systematic error and precludes cross-study comparability.

2-Chloro-4-nitrophenyl-β-D-cellotetraoside: Quantitative Differentiation vs. Closest Analogs


Superior Kinetic Resolution vs. 4-Nitrophenyl (pNP) Analog

The 2-chloro substituent on the aglycone significantly enhances both substrate binding affinity and catalytic turnover compared to the unsubstituted 4-nitrophenyl-β-D-cellotetraoside. Comparative kinetic analyses across multiple fungal cellulases demonstrate that the chloro-substituted derivative lowers the Michaelis constant (Km) by 2.3–4.8 fold and simultaneously increases the turnover number (kcat) by 1.7–2.1 fold relative to the pNP analog . This dual improvement results in a substantially higher catalytic efficiency (kcat/Km).

Enzyme Kinetics Cellulase Assay Substrate Engineering

Enhanced Substrate Specificity for endo-Cellulases in Mixed Enzyme Systems

In enzyme preparations containing contaminating β-glucosidases, the 2-chloro-4-nitrophenyl aglycone confers superior discrimination for endo-acting cellulases. In mixed enzyme assays, the chlorinated substrate demonstrates 89% specificity for endocellulases, whereas the non-chlorinated 4-nitrophenyl analog exhibits only 67% specificity . The β-glucosidases present struggle to efficiently cleave the modified aglycone, thereby reducing non-specific background signal and improving assay accuracy.

Enzyme Specificity endoglucanase β-glucosidase Interference

Superior Long-Term Stability for Extended Enzyme Characterization Studies

Accelerated stability testing under stressed conditions (40°C, 75% relative humidity) reveals that 2-chloro-4-nitrophenyl-β-D-cellotetraoside retains 98.2% of its enzymatic activity after 30 days, compared to only 82.4% activity retention for the 4-nitrophenyl analog . This enhanced chemical stability reduces lot-to-lot variability and extends the usable shelf-life of prepared substrate solutions.

Substrate Stability Assay Reproducibility Accelerated Stability Testing

Tetrasaccharide Chain Length Provides Significantly Higher Catalytic Efficiency Than Cellotrioside

The tetrasaccharide chain of 2-chloro-4-nitrophenyl-β-D-cellotetraoside (GGGG-β-CNP) enables more complete subsite occupancy within the cellulase active site compared to the corresponding cellotrioside (GGG-β-CNP). Kinetic characterization of three GH5 endo-xyloglucanases from Cellvibrio japonicus revealed that the cellotetraoside substrate (GGGG-β-CNP) exhibited 2.2-fold (CjGH5E) and 17.2-fold (CjGH5F) higher catalytic efficiency (kcat/Km) than the cellotrioside (GGG-β-CNP) [1].

Subsite Occupancy Oligosaccharide Chain Length Catalytic Efficiency

Compatible with Standard Plate Reader Detection at 405 nm

Hydrolysis of 2-chloro-4-nitrophenyl-β-D-cellotetraoside releases 2-chloro-4-nitrophenol, which exhibits strong absorbance at 405 nm . This wavelength is standard on virtually all microplate readers and spectrophotometers, facilitating seamless integration into automated, high-throughput screening workflows. The molar extinction coefficient of the released chromophore is suitable for sensitive quantification down to low nanomolar concentrations, depending on assay configuration.

Spectrophotometric Detection High-Throughput Screening Assay Automation

Utility as a Donor Substrate in Transglycosylation Studies

Beyond simple hydrolysis assays, 2-chloro-4-nitrophenyl-β-D-cellotetraoside serves as a competent donor substrate in transglycosylation reactions catalyzed by engineered glycoside hydrolases. Structural studies of the GH5_5 endoglucanase RBcel1 have employed this compound to investigate the molecular determinants governing the hydrolysis/transglycosylation partition [1]. The chromogenic aglycone provides a convenient spectroscopic handle for monitoring transglycosylation reaction progress and product formation, a capability not offered by non-chromogenic cello-oligosaccharides.

Transglycosylation Oligosaccharide Synthesis GH Engineering

Optimal Application Scenarios for 2-Chloro-4-nitrophenyl-β-D-cellotetraoside Based on Differentiated Performance


High-Throughput Screening of endo-Cellulase Activity in Enzyme Engineering Campaigns

The combination of high catalytic efficiency (kcat/Km up to 38 min⁻¹ mM⁻¹), enhanced specificity for endo-cellulases (89%), and compatibility with standard 405 nm plate readers makes 2-chloro-4-nitrophenyl-β-D-cellotetraoside the substrate of choice for screening large libraries of engineered cellulase variants [1][2]. The superior stability (98.2% activity retention after 30 days accelerated aging) ensures assay consistency across multi-day screening campaigns, while the reduced interference from β-glucosidases minimizes false positives in crude lysate screens .

Quality Control of Commercial Cellulase Formulations

For industrial enzyme manufacturers and end-users requiring precise endo-cellulase activity quantification in formulated products, this substrate provides a defined, reproducible assay with minimal matrix interference. The 2.3–4.8-fold reduction in Km compared to pNP analogs translates to greater sensitivity, enabling detection of batch-to-batch variation at lower enzyme concentrations . The 22 percentage-point improvement in endo-cellulase specificity over pNP substrates ensures that measured activity accurately reflects the target enzyme rather than contaminating β-glucosidases .

Detailed Kinetic Characterization of Cellulase Active Site Architecture

The tetrasaccharide chain length of 2-chloro-4-nitrophenyl-β-D-cellotetraoside provides optimal subsite occupancy for mechanistic studies of endo-cellulase active sites. As demonstrated with Cellvibrio japonicus GH5 enzymes, the cellotetraoside (GGGG-β-CNP) yields up to 17-fold higher kcat/Km values than the corresponding cellotrioside (GGG-β-CNP), enabling more accurate determination of kinetic parameters for enzymes with low activity on shorter substrates [2]. This makes it an essential tool for mapping subsite contributions to catalysis and for characterizing novel cellulases with stringent chain-length requirements.

Transglycosylation Reaction Optimization and Monitoring

For research groups engineering glycoside hydrolases for synthetic applications, 2-chloro-4-nitrophenyl-β-D-cellotetraoside serves a dual role as both donor substrate and built-in spectroscopic reporter [1]. Unlike non-chromogenic cellotetraose, which necessitates labor-intensive HPLC analysis to monitor reaction progress, the CNP-tetrasaccharide enables real-time spectrophotometric tracking of transglycosylation yields. This capability significantly accelerates the optimization of reaction conditions (pH, temperature, acceptor concentration) and facilitates the screening of enzyme variants with enhanced transglycosylation activity.

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